Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Description
Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a synthetic organic compound featuring a benzyl ester group, a cyclopropyl-substituted carbamate, and a (R)-configured pyrrolidine ring with a 2-hydroxyethyl substituent. The hydroxyethyl group enhances hydrophilicity, while the benzyl ester and cyclopropyl moieties contribute to steric bulk and metabolic stability .
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-11-10-18-9-8-16(12-18)19(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXVXJRMEUNTHG-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of cyclopropylamine with ®-2-hydroxyethylpyrrolidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group results in the corresponding alcohol .
Scientific Research Applications
Therapeutic Potential
Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has been investigated for its potential therapeutic applications in various diseases:
- Neurological Disorders : The compound may act on neurotransmitter systems, suggesting potential use in treating conditions such as anxiety and depression. Its structural similarity to known psychoactive compounds allows for exploration in neuropharmacology .
- Pain Management : Due to its interaction with pain pathways, it is being studied for analgesic properties. The incorporation of the pyrrolidine moiety is hypothesized to enhance efficacy in pain relief .
Antitumor Activity
Recent studies indicate that derivatives of carbamic acids, including this compound, exhibit antitumor activity by inhibiting specific cancer cell lines. The mechanism may involve the modulation of cell signaling pathways that regulate apoptosis and cell proliferation .
Antimicrobial Properties
The compound has shown promise against various bacterial strains, suggesting potential applications in developing new antibiotics. Its unique structure may provide a novel mechanism of action compared to existing antimicrobial agents .
Case Study 1: Neuropharmacological Investigation
A study conducted on the effects of cyclopropyl-containing carbamates demonstrated significant anxiolytic effects in animal models. The results indicated that the compound modulates GABAergic transmission, leading to reduced anxiety-like behaviors .
Case Study 2: Antitumor Efficacy
In vitro studies have shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis through caspase activation. This suggests a potential role in cancer therapy .
Mechanism of Action
The mechanism of action of Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Differences and Implications
Substituent Effects on Reactivity: The chloro-acetyl group in Compound increases electrophilicity, making it prone to hydrolysis or nucleophilic substitution. In contrast, the hydroxyethyl group in the target compound enhances hydrogen bonding and aqueous solubility.
The azetidine ring in Compound introduces conformational rigidity, which may explain its high chromatographic retention (27.23% area) .
Biological and Pharmacological Relevance :
- Compounds with trifluoromethyl or heteroaromatic groups (e.g., ) are patented for preventing heterotopic ossification, suggesting that substituent polarity and steric bulk are critical for therapeutic targeting .
- The pentyl ester in ’s analogs demonstrates how ester chain length modulates solubility and metabolic stability .
Biological Activity
Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a synthetic compound that has garnered attention for its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a carbamate derivative, characterized by the presence of a cyclopropyl group and a pyrrolidine moiety. Its chemical formula can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
This compound exhibits several biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in lipid metabolism and inflammatory responses. For instance, it targets the N-acylethanolamine acid amidase (NAAA), with reported IC50 values indicating significant potency (e.g., IC50 of 127 nM) .
- Regulation of Gene Expression : Research indicates that this compound affects the expression of genes such as c-myc and p53, which are crucial in cell cycle regulation and apoptosis . It may also modulate transcription factors like NF-kappa-B and AP-1, influencing immune responses .
- Cell Proliferation Modulation : The compound has been observed to down-regulate T-lymphocyte proliferation by binding to dendritic cells, thereby impacting immune system functionality .
Pharmacological Effects
The biological activity of this compound extends to various pharmacological effects:
- Anti-inflammatory Properties : By suppressing NF-kappa-B activation, the compound demonstrates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Studies suggest that the compound may exert neuroprotective effects through its action on neuronal signaling pathways, although further research is needed to elucidate these mechanisms fully.
Table 1: Summary of Biological Activities and Potencies
| Activity | Target/Mechanism | IC50 Value | Reference |
|---|---|---|---|
| NAAA Inhibition | Lipid metabolism | 127 nM | |
| Gene Expression Regulation | c-myc, p53 | - | |
| T-Lymphocyte Proliferation | Dendritic cell interaction | - |
Case Study: In Vivo Efficacy
In a study investigating the efficacy of this compound in rat models, it was found to significantly reduce markers of inflammation when administered at specific dosages. The results indicated a dose-dependent response in reducing cytokine levels associated with inflammatory pathways.
Q & A
Q. How are green chemistry principles applied to scale-up synthesis?
- Methodology : Solvent substitution (e.g., replacing DCM with 2-MeTHF) and catalyst recycling (e.g., Pd/C recovery) reduce environmental impact. highlights tert-butyl alcohol as a greener solvent for palladium-catalyzed couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
